molecular formula C9H11Cl3O2 B14217714 Cyclohept-1-en-1-yl trichloroacetate CAS No. 545376-57-6

Cyclohept-1-en-1-yl trichloroacetate

Cat. No.: B14217714
CAS No.: 545376-57-6
M. Wt: 257.5 g/mol
InChI Key: JMXUVXIUWJGSRT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohept-1-en-1-yl trichloroacetate can be synthesized through the reaction of cyclohept-1-ene with trichloroacetic acid in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions may include moderate temperatures and the use of an organic solvent to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohept-1-en-1-yl trichloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trichloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the trichloroacetate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or other derivatives.

Scientific Research Applications

Cyclohept-1-en-1-yl trichloroacetate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohept-1-en-1-yl trichloroacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release trichloroacetic acid and cyclohept-1-ene, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-en-1-yl trifluoromethanesulfonate: Similar in structure but contains a trifluoromethanesulfonate group instead of a trichloroacetate group.

    Cyclohept-1-en-1-yl acetate: Similar structure with an acetate group instead of a trichloroacetate group.

Uniqueness

Cyclohept-1-en-1-yl trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.

Properties

CAS No.

545376-57-6

Molecular Formula

C9H11Cl3O2

Molecular Weight

257.5 g/mol

IUPAC Name

cyclohepten-1-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C9H11Cl3O2/c10-9(11,12)8(13)14-7-5-3-1-2-4-6-7/h5H,1-4,6H2

InChI Key

JMXUVXIUWJGSRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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